molecular formula C23H25N3O4 B2775538 3-hydroxy-4-(4-methylbenzoyl)-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one CAS No. 618877-62-6

3-hydroxy-4-(4-methylbenzoyl)-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Cat. No. B2775538
CAS RN: 618877-62-6
M. Wt: 407.47
InChI Key: YERVUXCUVBERMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-4-(4-methylbenzoyl)-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H25N3O4 and its molecular weight is 407.47. The purity is usually 95%.
BenchChem offers high-quality 3-hydroxy-4-(4-methylbenzoyl)-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-hydroxy-4-(4-methylbenzoyl)-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Disposition in Humans

Compounds similar to the one mentioned are often subjects of pharmacokinetic studies to understand their absorption, distribution, metabolism, and excretion (ADME) in humans. For instance, studies on drugs like BMS-690514, an inhibitor of epidermal growth factor and vascular endothelial growth factor receptors, provide insights into how complex molecules are metabolized and excreted in humans, highlighting the importance of understanding the metabolic pathways for pharmaceuticals to ensure their safety and efficacy (Christopher et al., 2010).

Environmental and Health Monitoring

Research on environmental exposure to various chemical compounds, including organophosphorus and pyrethroid pesticides, underscores the significance of monitoring chemical exposure in populations, especially children, and its potential health implications. Such studies involve measuring the presence of chemical metabolites in biological samples, providing crucial data for regulatory actions and public health policy development (Babina et al., 2012).

Chemical Safety and Toxicology

The safety profiles and toxicological impacts of chemical compounds on human health are central to chemical research applications. Investigations into the occurrence and human exposure to parabens, for instance, illustrate the approach to studying the potential health risks associated with everyday chemicals found in personal care products, food packages, and material coatings. These studies contribute to our understanding of chemical exposure routes and their implications for human health, guiding safety regulations and consumer product formulation standards (Wang et al., 2012).

properties

IUPAC Name

(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-pyridin-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-16-5-7-17(8-6-16)21(27)19-20(18-4-2-3-9-24-18)26(23(29)22(19)28)11-10-25-12-14-30-15-13-25/h2-9,20,27H,10-15H2,1H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULPEKOKCHCSDP-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CC=N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CC=N4)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-4-(4-methylbenzoyl)-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

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